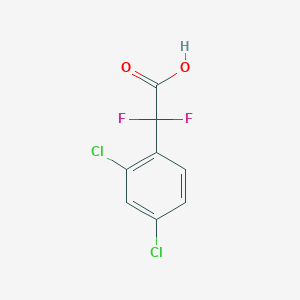

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid

説明

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring and an acetic acid moiety

特性

IUPAC Name |

2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXMEVWDQNSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid typically involves the introduction of chlorine and fluorine atoms onto a phenyl ring followed by the formation of the acetic acid moiety. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a continuous flow microreactor system. This process uses a mixture of nitric acid and sulfuric acid at a controlled temperature and flow rate to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using batch reactors or continuous flow systems. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield compared to traditional batch reactors .

化学反応の分析

Types of Reactions

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less oxidized products.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and various reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and specific solvent systems to optimize yields and selectivity .

Major Products

Major products formed from these reactions include various substituted phenyl derivatives, carboxylic acids, and other oxidized or reduced compounds depending on the specific reaction conditions and reagents used .

科学的研究の応用

Agricultural Applications

Herbicide Development

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Its primary application lies in the control of broadleaf weeds in various crops. The compound's effectiveness stems from its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth in target weeds while being relatively safe for grasses and other crops.

Table 1: Herbicide Efficacy Comparison

| Herbicide | Active Ingredient | Target Weeds | Application Rate (kg/ha) | Crop Safety |

|---|---|---|---|---|

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Broadleaf weeds | 1.0 - 3.5 | High |

| Glyphosate | Glyphosate | Annual and perennial weeds | 1.0 - 5.0 | Moderate |

| Atrazine | Atrazine | Grasses and broadleaf weeds | 0.5 - 1.5 | Variable |

Environmental Applications

Soil and Water Contamination Studies

Research has indicated that the presence of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid in soil and water can lead to environmental concerns due to its persistence and potential toxicity to aquatic life. Studies have been conducted to assess the degradation pathways of this compound in various environmental settings.

Case Study: Soil Degradation

A study conducted in agricultural fields treated with 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid assessed its degradation over time. Soil samples were collected at intervals post-application to measure residue levels using gas chromatography.

- Findings: The half-life of the compound was found to be approximately 30 days under aerobic conditions, with significant degradation occurring through microbial activity.

Toxicological Insights

Human Health Risks

The toxicological profile of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid has been a subject of extensive research due to its potential health risks upon exposure. Acute poisoning cases have highlighted the need for better safety protocols when handling this compound.

Table 2: Reported Symptoms of Poisoning

| Symptoms | Severity Level |

|---|---|

| Nausea | Mild |

| Vomiting | Moderate |

| Rhabdomyolysis | Severe |

| Liver Damage | Severe |

Case Study: Acute Poisoning Incident

A documented case involved a patient who ingested a large quantity of a herbicide containing this compound. The patient exhibited severe gastrointestinal distress and required intensive care treatment including alkaline diuresis to facilitate the elimination of the toxin from the body.

作用機序

The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt normal cellular processes by binding to active sites or altering protein conformation. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and other organic synthesis applications.

Uniqueness

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .

生物活性

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a compound of interest due to its potential biological activities and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Name : 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid

- Molecular Formula : CHClFO

- Molecular Weight : 253.05 g/mol

The biological activity of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can be attributed to its interaction with various biological systems:

- Herbicidal Activity : The compound acts as a herbicide by disrupting plant growth through the inhibition of specific enzymes involved in the synthesis of amino acids. This disruption leads to the death of susceptible plant species.

- Toxicological Effects : Studies indicate that exposure to this compound can result in significant toxicity in mammals, with symptoms ranging from gastrointestinal distress to neurological impairments.

Toxicity Profile

The toxicity of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid has been extensively studied. Key findings include:

- Acute Toxicity : Reports indicate that acute exposure can lead to severe health effects, including respiratory failure and cardiovascular complications. A case study documented a fatal incident involving ingestion of high doses (25-35 g), highlighting its lethal potential .

- Chronic Effects : Long-term exposure has been linked to renal damage and potential carcinogenic effects. The International Agency for Research on Cancer (IARC) classified it as possibly carcinogenic based on mechanistic evidence .

Case Studies

-

Case of Severe Poisoning : A young female farmer in Ethiopia ingested an unknown quantity of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid leading to severe poisoning and eventual death despite medical intervention. This case underscores the dangers associated with agricultural use and accidental ingestion .

Symptom Description Loss of Consciousness Immediate after ingestion Excess Oral Secretions Observed upon hospital admission Treatment Supportive care and mechanical ventilation - Epidemiological Study : A study analyzing urinary levels of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid among men found no significant association with erectile dysfunction (ED), suggesting that while exposure is prevalent, its direct link to ED may be weak .

Research Findings

Recent studies have focused on the biological implications of this compound:

- In Vitro Studies : Laboratory tests have shown that 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid exhibits cytotoxic effects on various cell lines. The effective concentration (EC50) for certain cancer cell lines has been reported as low as 0.17 μM .

| Cell Line | EC50 (μM) |

|---|---|

| Cancer Cell Line A | 0.17 |

| Cancer Cell Line B | 0.56 |

| Normal Cell Line | >10 |

Q & A

Q. How do regulatory guidelines influence disposal protocols for this compound?

- Answer:

- Waste Classification: Classify as "toxic halogenated organic compound" under EPA Hazardous Waste Codes (U034) .

- Neutralization: Hydrolyze with aqueous NaOH (1M) to convert the acid to its sodium salt before incineration .

- Documentation: Maintain records per TSCA Section 8(e) for significant environmental releases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。